molecular formula C19H21N3O3S B2627186 N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923680-58-4

N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2627186
CAS RN: 923680-58-4
M. Wt: 371.46
InChI Key: PZUXYPZKTGEFBX-UHFFFAOYSA-N
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Description

N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and characterization of pyrazoline derivatives, including structures related to "N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide." These studies often aim to explore the compounds' chemical behaviors under different conditions and their interactions with various solvents or catalysts.

  • Interaction Studies and Effect of Temperature and Concentration : A study investigated the effect of temperature and concentration on interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, focusing on volumetric and acoustic properties. This research aids in understanding the solute-solvent interactions in mixtures containing pyrazoline derivatives (Raphael et al., 2015).

  • Microwave-Assisted Synthesis : Another investigation involved microwave-assisted cyclization and acetylation of 2-propenones under solvent-free conditions, leading to the synthesis of N-acetyl pyrazoles. This process showcased an efficient synthesis method for pyrazoline derivatives, highlighting their potential in various chemical applications (Thirunarayanan & Sekar, 2014).

Applications in Material Science and Engineering

Some studies have extended into the applications of pyrazoline derivatives in material science and engineering, such as corrosion inhibition and the development of new catalysts.

  • Corrosion Inhibition : Pyrazoline derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic media. This application is crucial for protecting industrial equipment and infrastructure from corrosion damage. The study combined experimental and theoretical approaches to confirm the high efficiency of these compounds as corrosion inhibitors (Lgaz et al., 2018).

properties

IUPAC Name

N-[2-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-8-10-15(11-9-13)19-12-18(20-22(19)14(2)23)16-6-4-5-7-17(16)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUXYPZKTGEFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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